1,5-Dimethylpyrrolidine-2,4-dione triacetate
Overview
Description
1,5-Dimethylpyrrolidine-2,4-dione triacetate is a chemical compound with the molecular formula C12H21NO8 It is known for its unique structure, which includes a pyrrolidine ring substituted with two methyl groups and three acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylpyrrolidine-2,4-dione triacetate typically involves the reaction of 1,5-Dimethylpyrrolidine-2,4-dione with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the triacetate derivative. The reaction can be represented as follows:
1,5-Dimethylpyrrolidine-2,4-dione+3Acetic Anhydride→1,5-Dimethylpyrrolidine-2,4-dione triacetate+3Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrrolidine-2,4-dione triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with fewer functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the acetate groups.
Scientific Research Applications
1,5-Dimethylpyrrolidine-2,4-dione triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pyrrolidine ring into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrrolidine-2,4-dione triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrrolidine-2,4-dione: The parent compound without the acetate groups.
1,5-Dimethylpyrrolidine-2,4-dione diacetate: A derivative with two acetate groups.
1,5-Dimethylpyrrolidine-2,4-dione monoacetate: A derivative with one acetate group.
Uniqueness
1,5-Dimethylpyrrolidine-2,4-dione triacetate is unique due to the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where multiple acetate groups are required.
Properties
IUPAC Name |
acetic acid;1,5-dimethylpyrrolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYFWLHHOVUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.